N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide” is a chemical compound with the molecular formula C15H18N2O5S and a molecular weight of 338.381. It’s not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
The synthesis of similar compounds involves several steps2. The initial step often involves the preparation of a starting compound, which is then reacted with various reagents to obtain the desired compound2. However, the specific synthesis process for this compound is not available in the retrieved data.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry2. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data.
Chemical Reactions Analysis
The chemical reactions involving this compound are not available in the retrieved data.Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H18N2O5S and a molecular weight of 338.381. However, other physical and chemical properties such as solubility, melting point, and boiling point are not available in the retrieved data.Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Cancer Therapy
A novel class of glycoconjugate benzene sulfonamides, which share structural similarities with the compound , has been synthesized and evaluated for inhibiting the catalytic activity of carbonic anhydrases (CAs). These inhibitors target CA IX, a transmembrane enzyme overexpressed in hypoxic tumors, making them potential candidates for cancer therapy (Wilkinson et al., 2006).
CC-Chemokine Receptor 4 Antagonism
Indazole arylsulfonamides have been synthesized as antagonists for the human CC-chemokine receptor 4 (CCR4), indicating potential utility in treating diseases where CCR4 is implicated, such as cancer and inflammatory conditions (Procopiou et al., 2013).
Anti-Tubercular Activity
Research on N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds has shown promising anti-tubercular activity, demonstrating the therapeutic potential of sulfonamides in treating tuberculosis (Dighe et al., 2012).
Hybrid Sulfonamide Compounds
Sulfonamides have been hybridized with various heterocyclic moieties, resulting in compounds with a broad spectrum of biological activities. This indicates the versatility of sulfonamide-based compounds in developing new therapeutics (Ghomashi et al., 2022).
Catalytic Asymmetric Synthesis
Compounds such as N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide have been utilized in catalytic asymmetric synthesis, demonstrating the application of sulfonamide derivatives in advanced synthetic chemistry (Wipf & Wang, 2002).
Safety And Hazards
This compound is not intended for human or veterinary use and is used for research purposes1. However, specific safety and hazard information is not available in the retrieved data.
Direcciones Futuras
The potential applications and future directions of this compound are not available in the retrieved data.
Please note that this analysis is based on the available data and might not be exhaustive. For a more comprehensive analysis, further research and expert consultation may be required.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-17-12-9-11(5-6-13(12)22-14(17)18)23(20,21)16-10-15(19)7-3-2-4-8-15/h3,5-7,9,16,19H,2,4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSARLPSFKBQPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC=C3)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.